molecular formula C24H19N3O4 B10878158 2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10878158
M. Wt: 413.4 g/mol
InChI Key: LKMNNZDJYHXNDV-UHFFFAOYSA-N
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Description

The compound 2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring multiple functional groups, including a furan ring, a quinazolinone moiety, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under heating conditions to form the quinazolinone structure.

    Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable furan derivative.

    Linking the Propyl Chain: The propyl chain can be attached through a series of alkylation reactions.

    Formation of the Isoindole-Dione: The final step involves cyclization to form the isoindole-dione structure, often using a dehydrating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and quinazolinone sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other regulatory proteins.

Medicine

Medicinally, this compound and its derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the quinazolinone moiety is particularly significant due to its known pharmacological activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of 2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone moiety can inhibit kinase activity by binding to the ATP-binding site, while the furan ring can interact with other active sites or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid.

    Isoindole-Dione Derivatives: Compounds like phthalimide.

Uniqueness

The uniqueness of 2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione lies in its combination of multiple bioactive moieties within a single molecule. This structural complexity allows it to interact with a variety of biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C24H19N3O4

Molecular Weight

413.4 g/mol

IUPAC Name

2-[3-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H19N3O4/c28-22-17-8-1-2-9-18(17)23(29)26(22)13-5-12-21-25-20-11-4-3-10-19(20)24(30)27(21)15-16-7-6-14-31-16/h1-4,6-11,14H,5,12-13,15H2

InChI Key

LKMNNZDJYHXNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5

Origin of Product

United States

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